N,N'-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide diacetate

Description

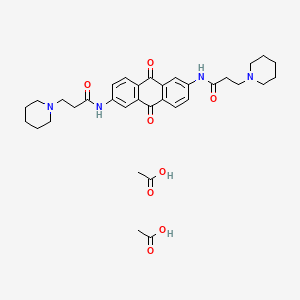

This compound features a 9,10-dihydro-9,10-dioxoanthracene core substituted at the 2,6-positions with piperidinepropanamide groups, each further modified as diacetate salts. Its structure combines aromatic rigidity from the anthraquinone moiety with the flexibility of piperidine rings, enabling diverse applications in pharmaceuticals and organic synthesis. The diacetate groups enhance solubility and stability, making it suitable for formulation in polar solvents .

Properties

CAS No. |

134888-33-8 |

|---|---|

Molecular Formula |

C34H44N4O8 |

Molecular Weight |

636.7 g/mol |

IUPAC Name |

acetic acid;N-[9,10-dioxo-6-(3-piperidin-1-ylpropanoylamino)anthracen-2-yl]-3-piperidin-1-ylpropanamide |

InChI |

InChI=1S/C30H36N4O4.2C2H4O2/c35-27(11-17-33-13-3-1-4-14-33)31-21-7-9-23-25(19-21)29(37)24-10-8-22(20-26(24)30(23)38)32-28(36)12-18-34-15-5-2-6-16-34;2*1-2(3)4/h7-10,19-20H,1-6,11-18H2,(H,31,35)(H,32,36);2*1H3,(H,3,4) |

InChI Key |

JJXRTUMRLCRSAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)CCN5CCCCC5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide diacetate typically involves multiple steps. The starting material is often anthracene, which undergoes oxidation to form 9,10-anthraquinone. This intermediate is then subjected to further reactions to introduce the piperidine and propanamide groups. The final step involves the acetylation of the compound to form the diacetate derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide diacetate can undergo various chemical reactions, including:

Oxidation: The anthracene core can be further oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Functional groups on the anthracene core can be substituted with other groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .

Scientific Research Applications

N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide diacetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in various medical conditions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide diacetate involves its interaction with specific molecular targets and pathways. The anthracene core can intercalate with DNA, potentially disrupting cellular processes. The piperidine and propanamide groups may also interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variants in Anthraquinone Derivatives

(a) N,N-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetate (CAS 134888-24-7)

- Key Difference : Replaces propanamide with acetamide.

- However, reduced solubility compared to the propanamide variant .

(b) N,N-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis(2-(hydroxymethyl)-1-piperidinepropanamide diacetate (CAS 134888-50-9)

- Key Difference : Hydroxymethyl groups on piperidine.

- Impact : Introduces additional hydrogen-bonding sites, improving water solubility and bioavailability. This modification is advantageous for drug delivery systems .

(c) N,N-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis(2-(2-hydroxyethyl)-1-piperidinepropanamide (CAS 134888-43-0)

- Key Difference : 2-hydroxyethyl substituents on piperidine.

- Impact : Enhanced hydrophilicity compared to the diacetate form. May alter metabolic pathways due to increased polarity .

(d) Benzamide,N,N'-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis (CAS 6470-90-2)

- Key Difference : Benzamide groups replace piperidinepropanamide.

Positional Isomerism and Substitution Patterns

(a) N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) (NCATS Inxight ID 664B3AVZ42)

- Key Difference : 1,5-diyl substitution vs. 2,6-diyl.

- Impact : Positional isomerism affects molecular symmetry and electronic distribution. The 1,5-diyl derivative exhibits lower solubility due to reduced dipole moment compared to the 2,6-diyl variant .

(b) 3,5,7-Triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane Dibromide (CAS 102041-61-2)

Physicochemical and Pharmacological Properties

Table 1: Comparative Properties of Anthraquinone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.